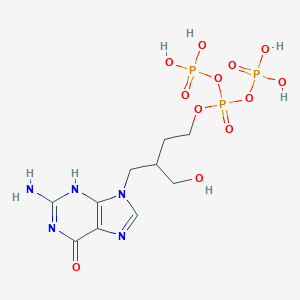
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid, also known as MOC-CA, is a chiral oxirane carboxylic acid that has gained significant attention in the scientific research community. This molecule has been found to possess unique properties that make it a valuable tool for various applications, including drug discovery and synthesis.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. It has been shown to activate carbon dioxide and other electrophiles, leading to the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects:
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid has not been extensively studied for its biochemical and physiological effects. However, it has been found to possess low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid is its high enantioselectivity, which makes it a valuable tool for the synthesis of chiral molecules. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid is its high cost, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the study of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid. One potential area of research is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid and its potential applications in various fields, including drug discovery and synthesis. Finally, the development of new derivatives of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid with improved properties and selectivity is an area of active research.
Synthesemethoden
The synthesis of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. One of the most commonly used methods involves the reaction of an epoxide with carbon dioxide in the presence of a catalyst, such as a tertiary amine. This results in the formation of (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid has been extensively studied for its potential applications in drug discovery and synthesis. It has been found to be a useful building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents. Additionally, (2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid has been used as a chiral resolving agent for the separation of enantiomers.
Eigenschaften
CAS-Nummer |
119240-65-2 |
|---|---|
Produktname |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid |
Molekularformel |
C5H6O5 |
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m1/s1 |
InChI-Schlüssel |
HOMGCVPJOFSUEQ-PWNYCUMCSA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
Kanonische SMILES |
COC(=O)C1C(O1)C(=O)O |
Synonyme |
2,3-Oxiranedicarboxylicacid,monomethylester,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)









